molecular formula C19H15ClN2O3S B4175829 N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide

N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide

Cat. No. B4175829
M. Wt: 386.9 g/mol
InChI Key: YINSPBPZGXGRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. CPTH2 has been shown to inhibit histone acetyltransferases (HATs), which are enzymes that add acetyl groups to histone proteins, leading to changes in gene expression. In

Scientific Research Applications

N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide has been widely used in scientific research as an inhibitor of HATs, which play a critical role in gene expression and chromatin remodeling. HATs have been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. By inhibiting HATs, N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide has been shown to alter gene expression and cellular processes, leading to potential therapeutic applications. N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide has also been used to study the role of HATs in epigenetic regulation, stem cell differentiation, and immune cell function.

Mechanism of Action

N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide inhibits the activity of HATs by binding to the acetyl-CoA binding site, preventing the transfer of acetyl groups to histone proteins. This leads to changes in chromatin structure and gene expression, which can have downstream effects on cellular processes. N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide has been shown to selectively inhibit specific HATs, such as p300/CBP-associated factor (PCAF), while having little effect on other histone-modifying enzymes.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide has been shown to induce apoptosis and inhibit cell proliferation, potentially through the regulation of oncogenes and tumor suppressor genes. In neural stem cells, N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide has been shown to promote differentiation and inhibit self-renewal, suggesting a potential role in neurogenesis. In immune cells, N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide has been shown to modulate cytokine production and T cell activation, suggesting a potential role in immune regulation.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide has several advantages for use in lab experiments, including its availability and affordability, its specificity for HATs, and its ability to alter gene expression and cellular processes. However, N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide also has limitations, including potential off-target effects, variable potency across different HATs, and the need for careful dosing and timing to avoid unwanted effects.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide and its applications. One area of interest is the development of more selective and potent inhibitors of specific HATs, which could have therapeutic applications in cancer and other diseases. Another area of interest is the use of N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide in combination with other inhibitors or therapies, to enhance its effects and reduce potential side effects. Finally, further research is needed to understand the precise mechanisms of action of N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide and its downstream effects on cellular processes, to fully realize its potential as a tool for scientific research.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-12(19(23)21-15-10-8-14(20)9-11-15)22-16-6-2-4-13-5-3-7-17(18(13)16)26(22,24)25/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINSPBPZGXGRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)N2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide
Reactant of Route 5
N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.